molecular formula C28H48O5 B119632 Castasterone CAS No. 80736-41-0

Castasterone

Cat. No. B119632
CAS RN: 80736-41-0
M. Wt: 464.7 g/mol
InChI Key: VYUIKSFYFRVQLF-YLNAYWRASA-N
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Description

Castasterone (CAS) is a metabolic precursor of the plant steroid hormone epibrassinolide (EB). In some plants, EB accounts for the total hormone activity, whereas in other plants, CAS is the active form . Brassinosteroids (BRs) are a group of plant steroidal hormones that modulate developmental processes and also have a pivotal role in stress management .


Synthesis Analysis

The synthesis of Castasterone has been reported in various studies . The plant steroid, campesterol, was thought to be the progenitor of brassinolides on account of the side chain as well as the bioactive potential .


Molecular Structure Analysis

The molecular structure of Castasterone has been analyzed in several studies . The structure of BRs is remarkably similar to vertebrates’ animals (i.e., androgens, corticoids, and estrogens) and insects (i.e., ecdysteroids) hormones .


Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of Castasterone have been well studied. For instance, 6-deoxotyphasterol is hydroxylated to 6-deoxocastasterone by the 2α-hydroxylase encoded by the DDWF1 gene. 6-deoxocastasterone is then converted to Castasterone .


Physical And Chemical Properties Analysis

The physical and chemical properties of Castasterone have been analyzed in various studies . For instance, its molecular formula is C28H48O5 .

Scientific Research Applications

Cancer Treatment: Reversing Multi-Drug Resistance

Castasterone: has shown promising results in the field of oncology, particularly in treating small-cell lung cancer (SCLC) . It affects both drug-sensitive and drug-resistant SCLC cells by reversing multi-drug resistance . This is achieved through its cytotoxic effects and its ability to act synergistically with other chemotherapy drugs, enhancing their efficacy .

Plant Physiology: Stress Management

In plant sciences, Castasterone plays a crucial role in managing stress responses, especially under heavy metal stress . It is involved in the biosynthesis pathways and signal transduction, helping plants adapt to adverse environmental conditions .

Agricultural Enhancement: Polyphenol Accumulation

Castasterone application in agriculture can lead to an increase in the accumulation of polyphenols and antioxidants in plants . This not only improves the plant’s defense system but also potentially enhances the nutritional value of the crops .

Environmental Protection: Heavy Metal Detoxification

The compound’s ability to assist plants in coping with heavy metal stress suggests a potential application in environmental remediation . By enhancing the plant’s tolerance and accumulation capacity, Castasterone could be used to clean up soils contaminated with heavy metals .

Horticulture: Growth Regulation

Castasterone is a plant hormone that can regulate growth and development in horticultural practices. It influences cell division, elongation, and morphogenesis, which are vital for the cultivation of ornamental plants and fruits .

Pharmaceutical Research: Drug Development

In pharmaceutical research, the properties of Castasterone that reverse drug resistance in cancer cells open up new avenues for developing novel drug therapies. It could be a key component in creating more effective treatment regimens for various diseases .

Biochemistry: Apoptosis Induction

Castasterone has been observed to induce apoptosis in cancer cells, which is a programmed cell death crucial for eliminating damaged or diseased cells . This property is significant for understanding cellular mechanisms and developing targeted treatments.

Genetic Research: Wnt Signaling Pathway

Research indicates that Castasterone may act via the Wnt signaling pathway , which is important in cellular communication and gene expression regulation . This has implications for genetic research and understanding developmental biology.

Mechanism of Action

Target of Action

Castasterone, a type of brassinosteroid (BR), is a plant steroidal hormone that plays a vital role in various developmental processes . It targets receptor kinases, BRI1 and BAK1, on the cell surface . These receptors relay signals to the nucleus, regulating the expression of target genes . In addition, castasterone has been found to affect human small-cell lung cancer cells .

Mode of Action

The interaction of castasterone with its targets involves a phosphorylation cascade . This process involves the phosphorylation of BSU1 protein and proteasomal degradation of BIN2 proteins . The inactivation of BIN2 allows BES1/BZR1 to enter the nucleus and regulate the expression of target genes . In human small-cell lung cancer cells, castasterone exposure led to a time-dependent reduction of β-catenin .

Biochemical Pathways

Castasterone is synthesized through established early C-6 and late C-6 oxidation pathways and the C-22 hydroxylation pathway . The synthesis of castasterone and brassinolide requires the enzyme Cyp450 (CYP85A2), which also contributes to the rate-limiting step for the conversion of 6-deoxycatasterone into castasterone and finally into brassinolide . The biosynthesis and signal transduction of BRs are interconnected with biosynthesis pathways and signaling of other phytohormones .

Pharmacokinetics

It’s known that castasterone is the metabolic precursor of the plant steroid hormone epibrassinolide (eb) . In some plants, EB accounts for the total hormone activity, whereas in other plants, castasterone is the active form .

Result of Action

The action of castasterone results in various physiological changes in plants, such as fertility, vascular differentiation, root and shoot growth, flowering, and seed germination . In human small-cell lung cancer cells, castasterone was found to be cytotoxic and could reverse multi-drug resistance .

Action Environment

The action of castasterone is influenced by environmental factors. For instance, plants are continuously exposed to abiotic stresses, and heavy metal stress is one of the major stresses . The presence of castasterone in plants helps them adapt to these environmental stresses

Safety and Hazards

The safety data sheet for Castasterone advises avoiding contact with skin, eyes, and clothing. It also advises against ingestion and inhalation, and recommends washing thoroughly after handling .

Future Directions

Future research directions could include further investigation of the effects of Castasterone on animal cells in general and cancer cells in particular . Another interesting area of research could be the exploration of the contribution of plasmodesmata to the BR-mediated response .

properties

IUPAC Name

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16-,17-,18+,19-,20-,21+,23-,24+,25+,26+,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUIKSFYFRVQLF-YLNAYWRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040992
Record name Castasterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Castasterone

CAS RN

80736-41-0
Record name Castasterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80736-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Castasterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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